molecular formula C19H18N2O B7791548 [4-(Benzyloxy)phenyl](pyridin-4-yl)methanamine

[4-(Benzyloxy)phenyl](pyridin-4-yl)methanamine

Cat. No.: B7791548
M. Wt: 290.4 g/mol
InChI Key: KQHSVUCAUIYKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)phenylmethanamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridinylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenylmethanamine typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to a condensation reaction with pyridin-4-ylmethanamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 4-(Benzyloxy)phenylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction can produce benzyloxyphenylmethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzyloxy)phenylmethanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and pharmaceuticals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, 4-(Benzyloxy)phenylmethanamine is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and neurological disorders .

Industry

In the industrial sector, the compound is utilized in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Benzyloxy)phenylmethanamine lies in its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzyloxy group with a pyridinylmethanamine moiety allows for versatile chemical modifications and targeted interactions with biological molecules.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-19(17-10-12-21-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-13,19H,14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHSVUCAUIYKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.